2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-5-1-11(2-6-13)9-16(22)20-17-19-15(10-25-17)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVLGBHFBETOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The 4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the function of essential bacterial enzymes, leading to bacterial cell death. In anticancer research, it may interfere with cell division processes, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazole Ring
Key Comparisons:
Trends:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and Compound 11g increases molecular weight and polarity compared to electron-donating groups (e.g., methoxy in Compound 13). This may enhance binding to polar enzyme active sites but reduce bioavailability .
- Thiazole Substitution: Pyridinyl (GSK1570606A) and nitrophenyl (target) substituents both serve as EWGs, but the nitro group’s stronger electron withdrawal could improve target affinity at the cost of solubility .
Acetamide Side Chain Modifications
Key Comparisons:
Trends:
- Fluorine Substitution: The 4-fluorophenyl group in the target compound and Compound 30 improves lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
- Piperazine vs. Simple Aryl Groups: Piperazine-containing analogs (e.g., Compound 30) exhibit higher melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to non-cyclic aryl groups .
Pharmacological and Physicochemical Data
Solubility and Stability:
- Nitro Group Impact: The nitro group in the target compound may reduce aqueous solubility due to its hydrophobic nature but could enhance binding to nitroreductase enzymes in microbial targets .
Biological Activity
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.36 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Case Study : One study reported that derivatives with thiazole rings demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the phenyl ring enhances anticancer activity.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
2. Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes, leading to inhibition of growth.
- Research Findings : In vitro tests revealed that compounds similar to this compound exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented, with some studies suggesting that they can inhibit pro-inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
- Acetamide coupling : Reaction of the thiazole intermediate with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Nitrophenyl functionalization : Suzuki-Miyaura coupling or direct nitration under controlled acidic conditions to introduce the 4-nitrophenyl group .
Q. Key optimization strategies :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .
- Employ catalysts like Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak at m/z 414.08 for C₁₇H₁₂FN₃O₃S) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming the thiazole-nitrophenyl spatial arrangement .
- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., varying IC₅₀ values in cancer cell lines) may arise from:
- Experimental variability : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Solubility limitations : Use DMSO stocks with final concentrations <0.1% to avoid cytotoxicity artifacts .
- Target specificity : Perform kinase profiling or proteome-wide screens to identify off-target interactions .
Case study : A 2025 study found conflicting COX-2 inhibition data due to differences in enzyme source (human recombinant vs. murine). Validate targets using orthogonal assays (e.g., Western blotting for protein expression) .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for anti-inflammatory applications?
Key SAR findings include:
- Thiazole core : Essential for binding to ATP pockets in kinases. Modifying the 4-nitrophenyl group improves selectivity .
- Fluorophenyl moiety : Enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
- Acetamide linker : Replacing with sulfonamide reduces cytotoxicity but lowers potency .
Q. Comparative SAR Table :
| Compound Modification | Biological Activity (IC₅₀, μM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|
| 4-Nitrophenyl thiazole | 0.45 ± 0.02 | 12.3 |
| 4-Methoxyphenyl thiazole | 1.2 ± 0.1 | 5.8 |
| 4-Chlorophenyl thiazole | 0.89 ± 0.05 | 8.1 |
Data from in vitro COX-2 inhibition assays
Q. What computational methods are recommended for elucidating the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like COX-2 or EGFR. The nitrophenyl group shows π-π stacking with Phe504 in COX-2 .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (20–100 ns trajectories) in explicit solvent to assess conformational changes .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
Q. How does crystallographic data inform the design of derivatives with improved potency?
Single-crystal X-ray diffraction reveals:
- Bond lengths : The C-S bond in the thiazole ring (1.71 Å) influences ring planarity and target binding .
- Intermolecular interactions : Hydrogen bonds between the acetamide carbonyl and His90 in EGFR (2.1 Å) guide substituent placement .
- Torsional angles : Adjusting the fluorophenyl-thiazole dihedral angle (e.g., from 15° to 30°) can enhance steric complementarity with hydrophobic pockets .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Deuterium incorporation : Replace labile hydrogen atoms in the acetamide group to slow CYP450-mediated oxidation .
- Prodrug design : Mask the nitro group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
- Co-administration with CYP inhibitors : Use ritonavir to prolong half-life in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
